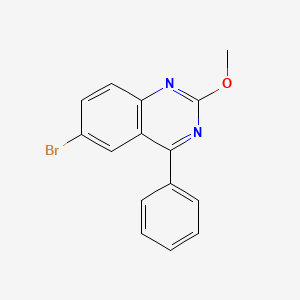
6-Bromo-2-methoxy-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Quinazolines, the class of compounds to which it belongs, have been found to act on a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes, contributing to their wide range of biological activities .
Mode of Action
Quinazolines are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Quinazolines have been found to affect a variety of biochemical pathways, often related to their targets’ functions . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The effects of quinazolines can vary widely depending on their specific targets and modes of action . These can include changes in cellular signaling, gene expression, enzyme activity, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-methoxy-4-phenylquinazoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
実験室実験の利点と制限
One of the advantages of using 6-Bromo-2-methoxy-4-phenylquinazoline in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dose optimization is required to ensure that the compound does not cause harm to normal cells.
将来の方向性
There are several future directions for the study of 6-Bromo-2-methoxy-4-phenylquinazoline. One direction is the development of novel derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound in combination with other anticancer agents should be explored to determine if it can enhance the efficacy of existing cancer treatments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug development. Its potent cytotoxic activity against cancer cells and its ability to induce apoptosis make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. While there are limitations to its use, careful dose optimization can ensure that the compound does not cause harm to normal cells. Future research should focus on the development of novel derivatives of this compound, investigation of its mechanism of action, and its potential use in combination with other anticancer agents.
合成法
The synthesis of 6-Bromo-2-methoxy-4-phenylquinazoline involves the reaction of 2-amino-4-bromo-6-methoxypyrimidine with benzaldehyde in the presence of a catalyst such as piperidine. The reaction yields this compound as the final product. This synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
6-Bromo-2-methoxy-4-phenylquinazoline has been extensively studied for its potential applications in drug development. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
生化学分析
Biochemical Properties
Quinazolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinazoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinazoline derivatives have been found to inhibit the growth of cancer cells .
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methoxy-4-phenylquinazoline at different dosages in animal models have not been reported yet. The effects of quinazoline derivatives can vary with dosage, and high doses may cause toxic or adverse effects .
Metabolic Pathways
Quinazoline derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Quinazoline derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
6-bromo-2-methoxy-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZQZJSCZVKQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
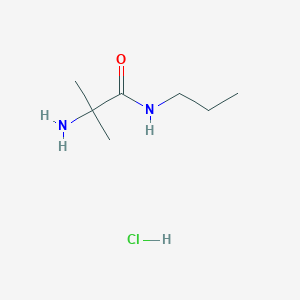
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)
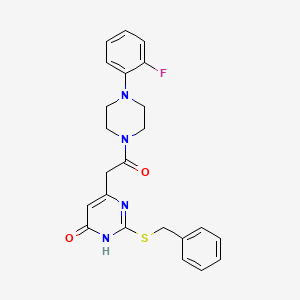
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
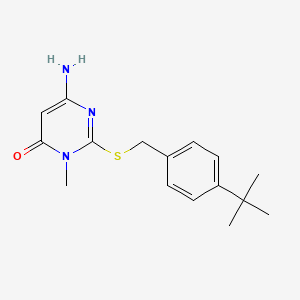
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)
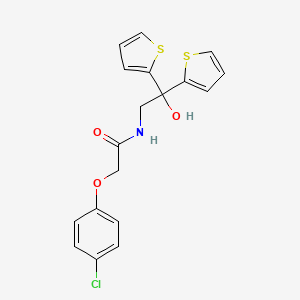
![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)